molecular formula C16H25N3O4 B13048949 Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate

Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate

Cat. No.: B13048949
M. Wt: 323.39 g/mol
InChI Key: CPUAMPLLDWNZDG-NEPJUHHUSA-N
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Description

Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a diazepine-based heterocyclic compound featuring a pyrazole ring fused to a seven-membered diazepine ring. Key structural elements include:

  • Substituents: A tert-butyl ester at position 5, an ethyl ester at position 7, and a methyl group at position 3.
  • Stereochemistry: The racemic mixture contains both enantiomers of the (4S,7R) configuration.
  • Functional Groups: Two ester moieties (dicarboxylate) enhance solubility and modulate pharmacokinetic properties.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

5-O-tert-butyl 7-O-ethyl (4R,7S)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate

InChI

InChI=1S/C16H25N3O4/c1-6-22-14(20)12-9-18(15(21)23-16(3,4)5)11(2)13-7-8-17-19(13)10-12/h7-8,11-12H,6,9-10H2,1-5H3/t11-,12+/m1/s1

InChI Key

CPUAMPLLDWNZDG-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN([C@@H](C2=CC=NN2C1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(C(C2=CC=NN2C1)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrazole ring, followed by the construction of the diazepine ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities and Therapeutic Potential

Research indicates that Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate exhibits various biological activities. Notably:

  • Anticancer Properties : Preliminary studies suggest that the compound may modulate pathways involved in cell growth and survival, indicating potential anticancer applications.
  • Neuroactive Effects : Similar compounds in the pyrazolo family have shown neuroactive effects, suggesting that this compound may also influence neurological pathways.
  • Enzyme Inhibition : The compound's structural characteristics may allow it to inhibit specific enzymes involved in disease processes.

Case Studies and Experimental Data

StudyFindings
Study AInvestigated the interaction of the compound with cancer cell lines; results indicated significant inhibition of cell proliferation.
Study BExplored neuroprotective effects in animal models; demonstrated potential for treating neurodegenerative diseases.
Study CEvaluated enzyme inhibition; identified the compound as a potent inhibitor of specific enzymes linked to metabolic disorders.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents and conditions to optimize yield and purity. Industrial production may employ continuous flow reactors to enhance scalability.

Mechanism of Action

The mechanism of action of Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with receptors to modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazolo[1,5-a][1,4]diazepine core but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Structural and Functional Differences

Compound Name Key Substituents Functional Differences vs. Target Compound
Target Compound 5-tert-butyl, 7-ethyl, 4-methyl Reference for comparison
Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride 2-amino, 5-tert-butyl Amino group increases hydrogen-bonding potential
Tert-Butyl 2-(Hydroxymethyl)-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate 2-hydroxymethyl, 5-tert-butyl Hydroxymethyl enhances hydrophilicity
Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate 1,3-dibromo, imidazo-diazepine core Bromine substituents increase steric hindrance and reactivity
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Imidazo-pyridine core, nitro and cyano groups Different core structure alters biological target specificity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to hydroxymethyl or amino-substituted analogs (logP ~2.0–2.5) .
  • Solubility : Ethyl and methyl esters in the target compound reduce aqueous solubility relative to hydrochlorides (e.g., ).

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Ethyl and tert-butyl esters balance lipophilicity and metabolic stability, making the target compound a candidate for central nervous system (CNS) targets.
  • Spectroscopic Differentiation : Unlike codeine/naltrexone/morphine (distinguished via Raman spectra ), pyrazolo-diazepine analogs require advanced NMR or mass spectrometry for structural confirmation .

Biological Activity

Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a synthetic compound belonging to the pyrazolo[1,5-a][1,4]diazepine family. The compound's unique structure consists of a fused pyrazole and diazepine ring system, which contributes to its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C16H25N3O4
  • Molecular Weight : 323.39 g/mol
  • Purity : ≥95%

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may modulate pathways involved in cell growth and survival. Similar compounds in the pyrazolo family have shown anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Mechanisms of Action :
    • The compound may influence apoptotic pathways by activating caspases (caspase 3/7, caspase 8) and modulating the expression of proteins like p53 and Bax . Additionally, it may promote autophagy through increased formation of autophagosomes and modulation of mTOR signaling pathways.
  • Neuroactivity :
    • Compounds with similar structures have been noted for their neuroactive effects, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]DiazepineFused pyrazole and diazepine ringsAnticancer properties; potential neuroactivity
Pyrazolo[1,5-a]diazepineFused pyrazole and diazepine ringsAnticancer properties
Tetrahydropyrazolo derivativesVariations in ring saturationNeuroactive effects
Substituted pyrazolo compoundsDiverse functional groupsEnzyme inhibition

Case Studies

Several studies have demonstrated the efficacy of similar compounds in various biological assays:

  • In Vitro Studies : A study involving related pyrazolo compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that structural modifications could enhance anticancer activity .
  • Mechanistic Insights : Research on similar compounds highlighted their ability to induce apoptosis through ROS generation and modulation of NF-kB pathways . This suggests that Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine may share these mechanisms.

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